molecular formula C9H15ClN4O3 B13453818 5,5,7-trimethyl-2-nitro-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-7-ol hydrochloride

5,5,7-trimethyl-2-nitro-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-7-ol hydrochloride

Cat. No.: B13453818
M. Wt: 262.69 g/mol
InChI Key: IXXKJMYIWSPZDN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5,5,7-trimethyl-2-nitro-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-7-ol hydrochloride is a heterocyclic compound that has garnered interest due to its unique structural properties and potential applications in various scientific fields. This compound features a fused pyrazole and pyrimidine ring system, which is known for its versatility in chemical synthesis and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,5,7-trimethyl-2-nitro-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-7-ol hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3,5-dimethyl-4-nitropyrazole with a suitable aldehyde or ketone in the presence of a base, followed by cyclization to form the pyrazolo[1,5-a]pyrimidine core.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

5,5,7-trimethyl-2-nitro-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-7-ol hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas or sodium borohydride for reduction, and oxidizing agents like potassium permanganate for oxidation. Reaction conditions typically involve controlled temperatures and pH to ensure selective reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield an amine derivative, while oxidation can introduce hydroxyl or carbonyl groups .

Scientific Research Applications

5,5,7-trimethyl-2-nitro-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-7-ol hydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5,5,7-trimethyl-2-nitro-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-7-ol hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5,5,7-trimethyl-2-nitro-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-7-ol hydrochloride stands out due to its specific combination of a nitro group and a fused pyrazole-pyrimidine ring system, which imparts unique chemical and biological properties .

Properties

Molecular Formula

C9H15ClN4O3

Molecular Weight

262.69 g/mol

IUPAC Name

5,5,7-trimethyl-2-nitro-4,6-dihydropyrazolo[1,5-a]pyrimidin-7-ol;hydrochloride

InChI

InChI=1S/C9H14N4O3.ClH/c1-8(2)5-9(3,14)12-6(10-8)4-7(11-12)13(15)16;/h4,10,14H,5H2,1-3H3;1H

InChI Key

IXXKJMYIWSPZDN-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(N2C(=CC(=N2)[N+](=O)[O-])N1)(C)O)C.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.